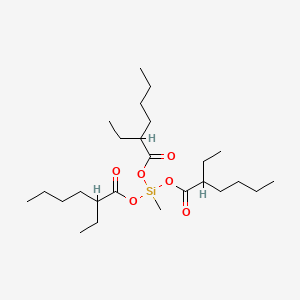
Methylsilylidyne tris(2-ethylhexanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylsilylidyne tris(2-ethylhexanoate): is an organosilicon compound with the molecular formula C25H48O6Si and a molecular weight of 472.73 g/mol . This compound is known for its unique chemical properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methylsilylidyne tris(2-ethylhexanoate) is synthesized through the esterification of methylsilylidyne with 2-ethylhexanoic acid. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of methylsilylidyne tris(2-ethylhexanoate) involves large-scale esterification processes. The raw materials, including methylsilylidyne and 2-ethylhexanoic acid, are reacted in the presence of a catalyst. The reaction mixture is then purified through distillation and other separation techniques to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Methylsilylidyne tris(2-ethylhexanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon dioxide and other oxidation products.
Reduction: It can be reduced under specific conditions to yield different silicon-containing compounds.
Substitution: The ester groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed:
Oxidation: Silicon dioxide and other silicon oxides.
Reduction: Various silicon-containing compounds.
Substitution: New organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methylsilylidyne tris(2-ethylhexanoate) is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the development of new materials with unique properties .
Biology: In biological research, this compound is used in the study of silicon-based biocompatible materials. It is also investigated for its potential use in drug delivery systems .
Medicine: The compound’s biocompatibility makes it a candidate for medical applications, including the development of implants and prosthetics .
Industry: Methylsilylidyne tris(2-ethylhexanoate) is used in the production of coatings, adhesives, and sealants. Its unique properties make it suitable for high-performance applications in various industries .
Wirkmechanismus
The mechanism by which methylsilylidyne tris(2-ethylhexanoate) exerts its effects involves the interaction of its silicon-containing groups with other molecules. The compound can form stable bonds with various substrates, leading to the formation of new materials with enhanced properties. The molecular targets and pathways involved in its action are primarily related to its ability to undergo chemical reactions and form stable compounds .
Vergleich Mit ähnlichen Verbindungen
- Methyltriacetoxysilane
- Methyldiacetoxysilane
- Methyltri-n-propoxysilane
Comparison: Methylsilylidyne tris(2-ethylhexanoate) is unique due to its specific ester groups and the resulting chemical properties. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity. Its unique structure allows for specific applications in various fields, making it a valuable compound in both research and industry .
Eigenschaften
CAS-Nummer |
70682-61-0 |
|---|---|
Molekularformel |
C25H48O6Si |
Molekulargewicht |
472.7 g/mol |
IUPAC-Name |
[bis(2-ethylhexanoyloxy)-methylsilyl] 2-ethylhexanoate |
InChI |
InChI=1S/C25H48O6Si/c1-8-14-17-20(11-4)23(26)29-32(7,30-24(27)21(12-5)18-15-9-2)31-25(28)22(13-6)19-16-10-3/h20-22H,8-19H2,1-7H3 |
InChI-Schlüssel |
JOPQOJFZJSAFHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C(=O)O[Si](C)(OC(=O)C(CC)CCCC)OC(=O)C(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


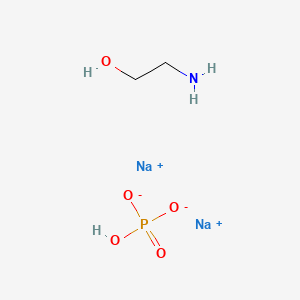
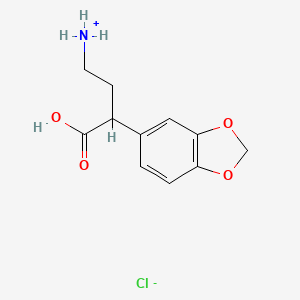
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-1-phenylethylideneamino]triazole-4-carboxamide](/img/structure/B13769250.png)
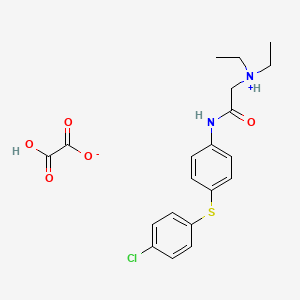
![tert-butyl N-[1-oxo-3-phenylmethoxy-1-(propylamino)propan-2-yl]carbamate](/img/structure/B13769262.png)
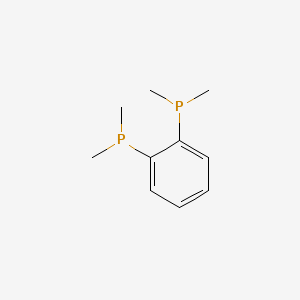
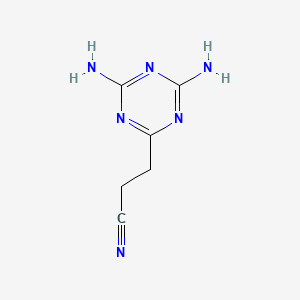
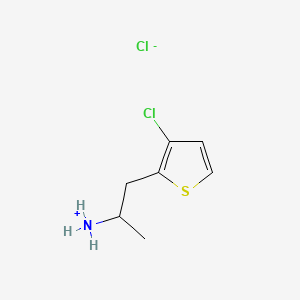
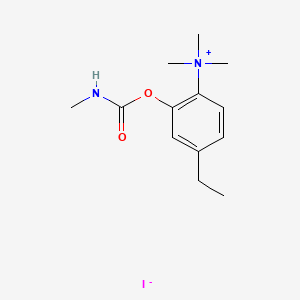
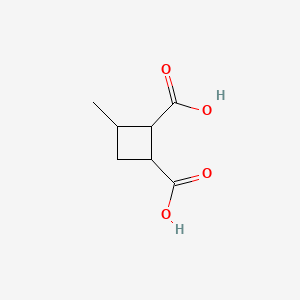
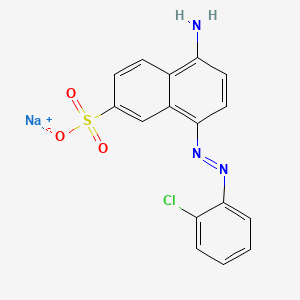
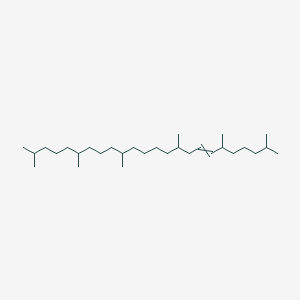
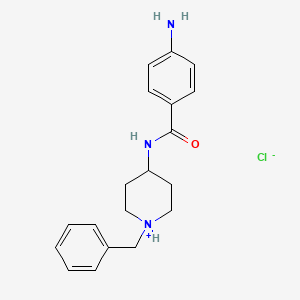
![N-(2,4-dimethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13769306.png)
